molecular formula C9H14N4 B15230525 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B15230525
M. Wt: 178.23 g/mol
InChI Key: MRYSVOOQOZVNHV-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS: 1774893-12-7) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol . It belongs to the triazolopyridine class, characterized by a fused triazole and pyridine ring system. This compound has garnered attention as a P2X7 receptor antagonist, a purinergic receptor implicated in neuroinflammatory and neurodegenerative disorders such as Alzheimer’s disease and mood disorders .

The synthesis of triazolopyridines often leverages dipolar cycloaddition reactions, as demonstrated in related compounds like 6-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, where a single-pot cycloaddition/Cope elimination sequence enables the introduction of a chiral center critical for bioactivity .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-cyclobutyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C9H14N4/c1-2-7(3-1)13-9-4-5-10-6-8(9)11-12-13/h7,10H,1-6H2

InChI Key

MRYSVOOQOZVNHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(CNCC3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a multi-step process. One common method is the dipolar cycloaddition reaction, which can be performed in a single pot. This reaction involves the use of a dipolarophile and a nitrile imine intermediate to form the triazole ring system . The reaction conditions often include the use of solvents such as pyridine and catalysts to facilitate the cycloaddition process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of commercially available and inexpensive reagents can further reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyridines, which can have varied biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a P2X7 receptor antagonist, it binds to the P2X7 receptor, inhibiting its activation and subsequent signaling pathways. This inhibition can reduce the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Key Differences : The 6-methyl substituent replaces the cyclobutyl group.
  • Pharmacology: This compound is a clinical candidate P2X7 antagonist, showing nanomolar potency in preclinical models. Its efficacy is attributed to the methyl group’s balance of lipophilicity and steric bulk, optimizing receptor binding .
  • Synthesis : Achieved via a dipolar cycloaddition of methyl-substituted nitrones with azides, followed by Cope elimination .

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

  • Key Differences : Methyl groups at positions 1 and 5 instead of cyclobutyl.
  • Properties: Limited pharmacological data are available, but its safety profile (as per SDS documentation) highlights stability under standard storage conditions .

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

  • Key Differences : The triazole ring is fused at the [1,5-a] position instead of [4,5-c].
  • Applications : Used in potassium channel modulators for neurological disorders and ionic liquids for copper(II) ion extraction .

Pharmacological Analogues

3H-[1,2,3]triazolo[4,5-c]pyridine Derivatives (GPR119 Agonists)

  • Key Differences : The 3H tautomer instead of 1H, with additional substituents like benzyl or pyridyl groups.
  • Pharmacology: These derivatives act as GPR119 agonists, targeting diabetes by enhancing glucose-dependent insulin secretion. Compound 4b, for example, demonstrated high aqueous solubility and nanomolar potency .

Pyrazolo-Triazolopyrimidines

  • Key Differences : Replace the pyridine ring with a pyrimidine core.
  • Properties : Substituent positioning ([1,5-c] vs. [4,3-c]) significantly alters NMR chemical shifts (Δδ ≈ 0.5–1.0 ppm) and melting points (e.g., 8 vs. 9 in Table 1 of ) .

Biological Activity

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique bicyclic structure that combines a triazole ring with a tetrahydropyridine moiety, along with a cyclobutyl substituent. This combination may enhance its reactivity and biological efficacy compared to simpler analogs.

  • Molecular Formula : C9H14N4
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound can be represented by the SMILES notation: C1CC(C2=NNC=N2)C(C1)N.

Biological Activities

Preliminary studies indicate that 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine exhibits various biological activities:

  • Anticancer Activity : Initial research suggests that compounds within this class may inhibit specific cancer cell lines. For instance, related derivatives have shown moderate cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compounds exhibited IC50 values in the low micromolar range .
  • Kinase Inhibition : Some derivatives have been evaluated for their inhibitory activity against c-Met kinase, which is involved in tumor growth and metastasis. Compounds with similar structures have demonstrated significant inhibitory effects with IC50 values as low as 0.09 μM .

The mechanism of action of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with various biological targets. Binding studies indicate that the compound may interact with ATP-binding sites on kinases and other proteins involved in cell signaling pathways. This interaction is crucial for its potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds in this class has been explored to optimize their biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the triazole or pyridine rings can significantly impact the potency and selectivity of these compounds against specific targets.
  • Bicyclic Structure : The unique bicyclic structure contributes to enhanced binding affinity and specificity for biological targets compared to simpler structures .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

StudyCompoundTargetIC50 Value
Compound 12ec-Met Kinase0.09 μM
Compound 12eA549 Cells1.06 ± 0.16 μM
Compound 12eMCF-7 Cells1.23 ± 0.18 μM
Compound 12eHeLa Cells2.73 ± 0.33 μM

These studies highlight the potential of triazolo-pyridine derivatives as selective inhibitors in cancer therapy.

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Resolves the fused triazole-pyridine ring system and confirms stereochemistry at the cyclobutyl chiral center .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between tetrahydro and aromatic protons, with NOESY confirming spatial arrangements of substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

What structure-activity relationships (SAR) govern its potency as a P2X7 receptor antagonist?

Q. Advanced Answer :

  • Core modifications : The triazolopyridine ring is essential for binding affinity. Substitution at the 1-position (e.g., cyclobutyl) enhances selectivity over other P2X subtypes .
  • Electron-withdrawing groups : Fluorine or trifluoromethyl groups at the aryl cap improve receptor occupancy (e.g., compound 35 in showed ED50_{50} = 0.07 mg/kg in rats).
  • Solubility optimization : Introducing hydrophilic moieties (e.g., pyrimidine) balances lipophilicity and aqueous solubility (pH 6.8) without compromising potency .

How can researchers address poor aqueous solubility in preclinical candidates derived from this scaffold?

Q. Methodological Answer :

  • Prodrug strategies : Phosphate or ester prodrugs enhance solubility during in vivo administration .
  • Crystallization control : Amorphous solid dispersions or co-crystals with succinic acid improve dissolution rates .
  • Structural modifications : Replacing hydrophobic substituents (e.g., methyl with methoxy groups) increases solubility from 0.71 μM to 15.9 μM at pH 6.8 .

What experimental designs are used to evaluate brain penetration and CNS bioavailability?

Q. Advanced Answer :

  • Brain:plasma ratio studies : Conducted in rodents via LC-MS/MS quantification. Compound 4b showed low brain penetration, necessitating structural optimization .
  • PET imaging : Radiolabeled analogs (e.g., 18^{18}F-JNJ-64413739) quantify receptor occupancy in nonhuman primates, correlating with dose-response profiles .
  • P-glycoprotein (P-gp) efflux assays : Identify compounds susceptible to blood-brain barrier exclusion .

What preclinical models are most relevant for assessing efficacy in neurodegenerative or mood disorders?

Q. Methodological Answer :

  • Inflammation models : LPS-induced neuroinflammation in mice to measure IL-1β suppression via P2X7/NLRP3 pathway inhibition .
  • Depression models : Chronic stress paradigms (e.g., forced swim test) evaluate antidepressant-like effects linked to P2X7 antagonism .
  • Safety pharmacology : Cardiovascular and respiratory monitoring in primates to exclude off-target effects .

How should researchers reconcile contradictory data on solubility and in vivo efficacy?

Q. Advanced Analysis :

  • pH-dependent solubility : Compounds may exhibit variable dissolution in plasma (pH 7.4) vs. intestinal fluid (pH 6.8), requiring simulated fluid assays .
  • Species differences : Rodent vs. primate P2X7 receptor binding affinities can explain efficacy discrepancies. Cross-species receptor homology modeling is recommended .

What strategies validate target engagement in vivo for P2X7 antagonists?

Q. Methodological Answer :

  • Receptor occupancy assays : Use tritiated ligands (e.g., [3^3H]A-804598) to measure displacement in brain homogenates .
  • Biomarker quantification : Monitor ATP-induced IL-1β release in plasma or CSF as a pharmacodynamic marker .

How is the compound’s therapeutic potential validated in early-stage Alzheimer’s disease?

Q. Advanced Answer :

  • Microglial activation models : Primary microglia treated with Aβ42 oligomers to assess NLRP3 inflammasome inhibition .
  • Cognitive endpoints : Morris water maze or novel object recognition tests in transgenic APP/PS1 mice .

What toxicological considerations are critical for advancing this compound to clinical trials?

Q. Methodological Answer :

  • Genotoxicity screening : Ames test for mutagenicity and hERG assay for cardiac safety .
  • Dose-ranging studies : MTD (maximum tolerated dose) determination in primates, focusing on hepatic and renal biomarkers .

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